Product packaging for Acid-PEG25-t-butyl ester(Cat. No.:)

Acid-PEG25-t-butyl ester

Cat. No.: B13723157
M. Wt: 1275.5 g/mol
InChI Key: UTESSIZIHUTTMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acid-PEG25-t-butyl ester is a heterobifunctional polyethylene glycol (PEG) linker featuring a terminal carboxylic acid and a tert-butyl (t-Bu) protected carboxyl group . This compound, with a molecular formula of C58H114O29 and a molecular weight of 1275.5 g/mol, serves as a valuable building block in chemical synthesis and bioconjugation due to its orthogonal protection strategy . The terminal carboxylic acid can be activated in the presence of reagents like HATU to form a stable amide bond with primary amine groups, enabling covalent attachment to molecules such as proteins, peptides, or drug compounds . Simultaneously, the tert-butyl ester on the opposite terminus acts as a robust protecting group for a carboxylic acid function, which can be selectively deprotected under acidic conditions to reveal the free acid for further coupling . The integrated 25-unit PEG spacer significantly enhances the aqueous solubility of conjugated molecules and reduces immunogenicity, which is crucial for improving the pharmacokinetic properties of therapeutic agents . This reagent is extensively applicated in advanced medical research, including drug-delivery system design, antibody-drug conjugate (ADC) development, and prodrug synthesis . Its utility extends to nanotechnology, new materials research, and as a critical component in the synthesis of PROTACs (Proteolysis Targeting Chimeras) . The stepwise deprotection capability allows researchers to control the assembly of complex architectures with precision, making it a versatile tool for constructing dendrimers, polymer conjugates, and surface-functionalized materials . This compound is provided with a purity of ≥95% and should be stored at -20°C or in a cool, dark place to maintain stability . This product is intended for research applications only and is not approved for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C58H114O29 B13723157 Acid-PEG25-t-butyl ester

Properties

Molecular Formula

C58H114O29

Molecular Weight

1275.5 g/mol

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid

InChI

InChI=1S/C58H114O29/c1-58(2,3)87-57(61)5-7-63-9-11-65-13-15-67-17-19-69-21-23-71-25-27-73-29-31-75-33-35-77-37-39-79-41-43-81-45-47-83-49-51-85-53-55-86-54-52-84-50-48-82-46-44-80-42-40-78-38-36-76-34-32-74-30-28-72-26-24-70-22-20-68-18-16-66-14-12-64-10-8-62-6-4-56(59)60/h4-55H2,1-3H3,(H,59,60)

InChI Key

UTESSIZIHUTTMX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O

Origin of Product

United States

Synthetic Methodologies and Reaction Pathway Analysis

Strategies for Carboxylic Acid Tert-Butyl Ester Formation

The introduction of a tert-butyl ester group is a critical step, often employed as a protecting group for carboxylic acids due to its stability under various conditions and its susceptibility to cleavage under acidic conditions. broadpharm.com

Traditional methods for synthesizing tert-butyl esters often involve the reaction of a carboxylic acid with tert-butanol (B103910) or its derivatives. google.com However, these methods can be hampered by harsh reaction conditions and potential corrosion of equipment due to the use of strong acids. google.com An alternative conventional approach involves the reaction of an acid chloride with tert-butyl alcohol in the presence of a base like N,N-dimethylaniline. orgsyn.org Another method utilizes the reaction of a carboxylic acid with tert-butyl acetoacetate (B1235776) in the presence of a catalytic amount of acid, which generates lower pressures, making it suitable for laboratory-scale synthesis. researchgate.net

A common laboratory-scale synthesis of tert-butyl esters involves the use of di-tert-butyl dicarbonate (B1257347) ((Boc)2O) as the tert-butylating agent. This reaction is often catalyzed by a base such as 4-(dimethylamino)pyridine (DMAP).

Reagent Role Typical Conditions
Carboxylic AcidStarting Material---
(Boc)2OTert-butyl sourceExcess
DMAPCatalystCatalytic amount
SolventReaction MediumDichloromethane (B109758) (DCM) or similar aprotic solvent

This interactive table summarizes the key reagents in a conventional tert-butyl esterification.

In recent years, there has been a significant push towards developing more environmentally friendly and efficient methods for tert-butyl ester synthesis. One such "green" approach involves the use of electromagnetic milling with (Boc)2O as the tert-butyl source. rsc.orgrsc.org This method is solvent-free, base-free, and does not require external heating, making it a sustainable alternative. rsc.orgrsc.org The reaction is facilitated by magnetized ferromagnetic rods that act as grinding media, which is thought to play a role in bond activation. rsc.org

Another green and cost-effective process has been developed for the synthesis of specific tert-butyl ester derivatives, which can be applicable to the broader class of compounds. google.com Furthermore, flow microreactor systems have been employed for the direct and sustainable synthesis of tertiary butyl esters, offering improved efficiency over traditional batch processes. nih.gov

The development of metal-free synthetic routes is highly desirable to avoid potential metal contamination in the final product, which is particularly crucial for pharmaceutical applications. A notable metal-free method involves the reaction of nitrile compounds with tert-butyl peroxide in a mild environment. google.com This approach boasts a wide substrate scope, high product selectivity and yield, and environmentally friendly conditions. google.com

Another metal-free approach utilizes a tetrabutylammonium (B224687) iodide (TBAI)-catalyzed oxidation of aldehydes in the presence of tert-butyl hydroperoxide (TBHP) to form tert-butyl peresters, which can be a precursor to tert-butyl esters. rsc.orgcapes.gov.br Additionally, a chemoselective and metal-free synthesis of aryl esters from benzylic alcohols using a TBHP/TBAI catalytic system in an aqueous medium has been reported, highlighting the versatility of these reagents. organic-chemistry.org

Poly(ethylene glycol) Chain Elongation and Functionalization

Poly(ethylene glycol) (PEG) is a polyether compound known for its biocompatibility and ability to enhance the solubility and stability of conjugated molecules. pharmiweb.com The "25" in Acid-PEG25-t-butyl ester denotes the number of repeating ethylene (B1197577) glycol units. The synthesis can either start with a pre-formed PEG25 chain or involve the elongation of a shorter PEG chain.

PEGylation, the process of attaching PEG chains to molecules, can be achieved through various chemical strategies. pharmiweb.com The terminal hydroxyl groups of a PEG chain are common sites for functionalization. tandfonline.com To introduce a carboxylic acid at one end and a tert-butyl ester at the other, a multi-step process is typically required. This might involve protecting one hydroxyl group, converting the other to a carboxylic acid, and then proceeding with the esterification.

The functionalization of PEG can be achieved through methods like microwave-assisted synthesis, which can be faster and more environmentally friendly than traditional methods. jove.com Solid-state mechanochemical methods also offer a solvent-free alternative for PEG functionalization. beilstein-journals.org

Optimization of Reaction Conditions and Yield for this compound Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product. For the esterification step, factors such as the choice of solvent, catalyst, temperature, and reaction time play a significant role. For instance, in the (Boc)2O-mediated esterification, while it can be performed under solvent-free conditions, the use of an appropriate solvent can facilitate the reaction for certain substrates. rsc.org

Parameter Influence on Reaction Considerations for Optimization
TemperatureAffects reaction rate and potential side reactions.Should be high enough for efficient reaction but low enough to prevent degradation.
SolventInfluences solubility of reactants and can affect reaction mechanism.Aprotic solvents are common for esterifications. Solvent-free methods offer green advantages. rsc.org
CatalystType and concentration can significantly impact reaction speed and yield.DMAP is a common catalyst for Boc-anhydride reactions. Metal-free catalysts are preferred for purity. google.com
Reactant StoichiometryThe ratio of carboxylic acid to tert-butylating agent.An excess of the tert-butylating agent is often used to drive the reaction to completion.

This interactive table outlines key parameters for optimizing the synthesis of this compound.

The progress of the reaction can be monitored using analytical techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC). google.com Characterization of the final product and its purity is often assessed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). jove.comacs.org

Purification Techniques for this compound in Research Synthesis

Following the synthesis, purification of the PEGylated product is essential to remove unreacted starting materials, byproducts, and any catalysts. pharmiweb.com Common purification techniques for PEG derivatives include:

Size Exclusion Chromatography (SEC): This technique separates molecules based on their size and is effective for removing smaller molecules like unreacted PEG linkers or activating agents. pharmiweb.com

Ion Exchange Chromatography (IEX): This method separates molecules based on their charge. It can be particularly useful for separating the desired product from non-ionic impurities. google.com

Hydrophobic Interaction Chromatography (HIC): This technique separates molecules based on their hydrophobicity and can be a useful complementary method to IEX.

Column Chromatography: For smaller-scale research synthesis, silica (B1680970) gel column chromatography is a standard method for purifying organic compounds.

Membrane-based separation: Techniques like ultrafiltration and diafiltration can be used to separate PEGylated species based on their molecular weight. A hybrid method using microfiltration membranes has also been developed for purifying PEGylated proteins and could be adapted for other PEGylated compounds. nih.gov

The choice of purification method will depend on the scale of the synthesis and the nature of the impurities present. For research-scale synthesis, a combination of column chromatography and potentially SEC would likely be employed to achieve high purity of the this compound.

Protective Group Chemistry: Tert Butyl Ester As a Key Moiety

Acid-Labile Nature of the Tert-Butyl Ester

The defining characteristic of the tert-butyl ester protecting group is its lability in the presence of acid. cd-bioparticles.netbroadpharm.com This susceptibility to acid-mediated cleavage allows for the selective deprotection of the carboxylic acid on the PEG chain when desired. The stability of the tert-butyl ester in neutral and basic media makes it orthogonal to many other protecting groups used in complex molecule synthesis, a feature that is highly advantageous.

The cleavage of the tert-butyl ester is typically accomplished using strong acids such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM). smolecule.comorganic-chemistry.org The general conditions for the deprotection of tert-butyl esters are well-established and are applicable to the deprotection of Acid-PEG25-t-butyl ester to reveal the terminal carboxylic acid.

Mechanisms of Selective Deprotection for Carboxylic Acid Liberation

The selective removal of the tert-butyl group is paramount to the successful application of this compound in synthetic strategies. This deprotection must be efficient and clean, without affecting other sensitive functionalities within the molecule to which the PEG linker is being conjugated.

The acid-catalyzed deprotection of a tert-butyl ester proceeds through a mechanism that leverages the stability of the tertiary carbocation. The initial step involves the protonation of the carbonyl oxygen of the ester by an acid, which increases the electrophilicity of the carbonyl carbon. This is followed by the cleavage of the oxygen-tert-butyl bond, leading to the formation of a carboxylic acid and a relatively stable tert-butyl carbocation. nih.gov This carbocation can then be neutralized in several ways, most commonly through deprotonation to form isobutylene (B52900) gas or by reaction with a nucleophile present in the reaction mixture. nih.govmedchemexpress.com

In the synthesis of complex biomolecules, it is often necessary to deprotect a tert-butyl ester in the presence of other acid-sensitive groups. This requires the development of chemoselective deprotection strategies. While strong acids like TFA are effective, they may not always be suitable if other acid-labile protecting groups are present.

Research has shown that Lewis acids can offer a milder and more selective approach to tert-butyl ester cleavage. For instance, zinc bromide (ZnBr₂) in dichloromethane has been used for the chemoselective hydrolysis of tert-butyl esters in the presence of other acid-sensitive groups. axispharm.comcreative-biolabs.com Another Lewis acid, ferric chloride (FeCl₃), has also been demonstrated to be effective for the on-resin deprotection of tert-butyl esters in peptide synthesis. broadpharm.com

Thermolytic cleavage presents another avenue for deprotection. It has been shown that tert-butyl esters can be cleaved by heating in specific solvents. For example, heating in fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) or hexafluoroisopropanol (HFIP) can effectively remove the tert-butyl group. researchgate.net In the context of PEGylated compounds conjugated to sensitive biomolecules like DNA, thermolytic deprotection at a controlled pH has been successfully employed. nih.gov

Deprotection MethodReagent/ConditionSelectivityReference
Strong AcidTrifluoroacetic Acid (TFA) in Dichloromethane (DCM)Low smolecule.comorganic-chemistry.org
Lewis AcidZinc Bromide (ZnBr₂) in Dichloromethane (DCM)High axispharm.comcreative-biolabs.com
Lewis AcidFerric Chloride (FeCl₃) in Dichloromethane (DCM)High broadpharm.com
ThermolyticHeating in Fluorinated Alcohols (TFE, HFIP)Moderate to High researchgate.net
ThermolyticHeating in aqueous solution at controlled pHHigh nih.gov

Formation of Byproducts during Deprotection and Scavenger Chemistry

The deprotection of tert-butyl esters, particularly with strong acids like TFA, can lead to the formation of reactive byproducts that can cause undesirable side reactions. The primary reactive species generated is the tert-butyl carbocation. creativepegworks.com This cation can react with nucleophilic residues in the substrate, such as the indole (B1671886) ring of tryptophan or the thiol group of cysteine, leading to the formation of alkylated byproducts.

When TFA is used as the deprotection reagent, it can react with the tert-butyl cation to form tert-butyl trifluoroacetate. broadpharm.comsigmaaldrich.com This ester can also act as an alkylating agent. broadpharm.com To mitigate these side reactions, "scavengers" are often added to the deprotection mixture. Scavengers are nucleophilic compounds that are more reactive towards the carbocation than the sensitive functional groups on the substrate. creativepegworks.com

Commonly used scavengers include water, triisopropylsilane (B1312306) (TIS), and various thiol-containing compounds. The choice of scavenger depends on the specific substrate and the potential side reactions that need to be suppressed. For example, in peptide synthesis, a cocktail of scavengers is often employed during the final deprotection step.

ScavengerTarget ByproductApplication ContextReference
Watertert-butyl cationGeneral deprotection
Triisopropylsilane (TIS)tert-butyl cation, other carbocationsPeptide synthesis
Thiophenoltert-butyl cation, tert-butyl trifluoroacetateGeneral deprotection broadpharm.comsigmaaldrich.com
1,2-Ethanedithiol (EDT)tert-butyl cationPeptide synthesis

Strategic Integration of Tert-Butyl Ester Protection in Multi-Step Synthesis

The use of this compound in multi-step synthesis hinges on the strategic application of the tert-butyl ester as a protecting group. This allows for the manipulation of other functional groups on a molecule to which the PEG linker is being attached, without interference from the carboxylic acid on the PEG.

For instance, in the synthesis of antibody-drug conjugates (ADCs) or other targeted drug delivery systems, the free carboxylic acid end of the deprotected Acid-PEG25 can be activated and coupled to a targeting ligand, such as an antibody. axispharm.com The tert-butyl ester protects this functionality during the synthesis and purification of the PEGylated payload.

The orthogonality of the tert-butyl ester to other protecting groups is a key advantage. For example, it is stable to the basic conditions used to remove Fmoc (9-fluorenylmethyloxycarbonyl) protecting groups, which are commonly used in solid-phase peptide synthesis. This allows for the selective deprotection of amines and subsequent peptide bond formation while the tert-butyl ester on the PEG linker remains intact. organic-chemistry.org The ability to selectively deprotect the tert-butyl ester under acidic conditions at the desired stage of the synthesis is what makes this compound a valuable tool for the construction of complex bioconjugates.

Functionalization and Derivatization Strategies of Acid Peg25 T Butyl Ester

Amide Bond Formation via Terminal Carboxylic Acid Reactivity

The primary mode of conjugation for Acid-PEG25-t-butyl ester involves the formation of a stable amide bond through its terminal carboxylic acid group. broadpharm.combroadpharm.com This reaction, one of the most common in bioconjugation, requires the activation of the carboxylic acid to facilitate its coupling with a primary amine on a target molecule, such as a protein, peptide, or small-molecule drug. youtube.comresearchgate.net The fundamental principle involves converting the carboxyl group into a more reactive species that is susceptible to nucleophilic attack by the amine. researchgate.net

To achieve efficient amide bond formation, coupling reagents are employed to activate the carboxylic acid. Among the most common are carbodiimides, like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and uronium-based reagents, such as O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU). broadpharm.comaxispharm.compeptide.com

EDC (Carbodiimide) : EDC is a zero-length crosslinker that activates carboxyl groups to form a highly reactive O-acylisourea intermediate. This intermediate can then react directly with a primary amine to form an amide bond. axispharm.compeptide.com The reaction is often performed in the presence of N-hydroxysuccinimide (NHS) to improve efficiency and stability. The O-acylisourea intermediate can react with NHS to form a more stable NHS ester, which is less susceptible to hydrolysis in aqueous solutions and subsequently reacts with the amine. EDC-mediated coupling is most effective under acidic conditions (pH 4.5). axispharm.com

HATU (Uronium Salt) : HATU is a highly efficient coupling reagent known for its rapid reaction rates and ability to suppress racemization, particularly in peptide synthesis. peptide.comnih.gov It reacts with the carboxylic acid to form an activated OAt-ester, which is a highly reactive intermediate for aminolysis. bachem.com HATU-based couplings are typically performed in polar aprotic solvents like dimethylformamide (DMF) in the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA). nih.gov

Table 1: Comparison of Common Amide Coupling Reagents

Reagent Class Mechanism Optimal pH / Conditions Byproducts Key Advantages
EDC Carbodiimide Forms O-acylisourea intermediate Acidic (pH 4.5-5.5) Water-soluble urea Byproduct is water-soluble, easy to remove. peptide.com
HATU Uronium/Aminium Salt Forms activated OAt-ester Basic (DIPEA) in DMF Guanidinium/Urea derivatives Fast reaction kinetics, low racemization. peptide.com

The rate and success of the amide coupling reaction are governed by several factors. While specific kinetic data for this compound is not extensively published, the general principles of these reactions are well-understood. axispharm.comucl.ac.be

The efficiency of conjugation is critically dependent on reaction conditions. The concentration of reactants, stoichiometry of the coupling reagents, choice of solvent, pH, and temperature all play significant roles. For instance, in EDC/NHS chemistry, maintaining a slightly acidic pH is crucial to activate the carboxyl group while ensuring the target amine remains sufficiently nucleophilic. axispharm.com The reaction time can vary from a few hours to overnight, depending on the reactivity of the specific substrates. axispharm.com Monitoring the reaction progress using techniques like LC-MS or TLC is standard practice to determine completion. axispharm.com The final yield can be influenced by the stability of the activated intermediate; for example, NHS esters are more stable to hydrolysis than the O-acylisourea intermediate, often leading to higher conjugation efficiency. researchgate.net

Table 2: Factors Influencing Amide Coupling Reaction Kinetics and Efficiency

Factor Influence on Reaction General Recommendations
pH Affects protonation state of both the carboxylic acid and the amine. EDC coupling: pH 4.5-5.5. NHS ester coupling: pH 7.0-9.0. axispharm.com
Solvent Solubilizes reactants and influences reaction rates. Polar aprotic solvents like DMF or DMSO are common. Aqueous buffers can be used with water-soluble reagents like EDC. axispharm.com
Stoichiometry Molar ratio of reactants and coupling agents affects yield. An excess of the activating agent is often used. The ratio of PEG linker to the target molecule is optimized based on desired conjugation levels. axispharm.com
Temperature Influences reaction rate. Typically performed at room temperature, but can be conducted at 4°C to minimize side reactions with sensitive biomolecules. axispharm.com
Additives (e.g., NHS) Stabilize activated intermediates, reducing hydrolysis and improving efficiency. Often used in conjunction with EDC to convert the O-acylisourea to a more stable amine-reactive NHS ester. bachem.com

Post-Synthetic Modifications of the PEG Scaffold

While functionalization typically occurs at the terminal ends of the PEG chain, strategies exist to modify the PEG backbone itself. This approach allows for the attachment of multiple molecules along the polymer, creating comb-like or branched structures with high cargo-loading capacity. nih.gov This is achieved by copolymerizing ethylene (B1197577) oxide with functionalized epoxide monomers. nih.gov For example, monomers like allyl glycidyl (B131873) ether (AGE) or ethoxy vinyl glycidyl ether (EVGE) can be incorporated into the PEG backbone during synthesis. nih.govresearchgate.net The resulting polymer contains reactive side chains (allyl or vinyl ether groups) distributed along its length. These groups can then undergo post-polymerization modification via highly efficient "click" chemistry reactions, such as thiol-ene additions or acetal (B89532) formations, to conjugate peptides, drugs, or other molecules. nih.govresearchgate.netrsc.org

Design of Heterobifunctional Architectures for Conjugation

This compound is a classic example of a heterobifunctional linker, possessing two different reactive groups. broadpharm.comjenkemusa.com The design principle revolves around an orthogonal protection strategy, where one functional group can be reacted selectively while the other remains chemically inert until a specific deprotection step is performed. mdpi.comresearchgate.netnih.gov

In this molecule, the terminal carboxylic acid is immediately available for conjugation, for instance, to an amine on a targeting antibody. The t-butyl ester at the other terminus serves as a protecting group for a second carboxylic acid. broadpharm.combroadpharm.com This ester is stable under the conditions required for amide coupling but can be selectively cleaved under acidic conditions, often using trifluoroacetic acid (TFA), to reveal the free carboxylic acid. organic-chemistry.org This newly exposed acid is then available for a second, independent conjugation reaction, allowing for the stepwise and controlled assembly of complex bioconjugates. This strategy is fundamental to building molecules where precise placement and orientation of different components are required. mdpi.comrsc.org

Development of Custom PEG Linkers with Tunable Functionality

The Acid-PEG-t-butyl ester framework is highly adaptable, allowing for the development of custom linkers with tunable functionality to meet the specific demands of advanced therapeutics like ADCs and PROTACs. biochempeg.comnih.govbiochempeg.com The properties of the linker—such as its length, solubility, and flexibility—are critical for the efficacy of the final conjugate. precisepeg.comchempep.com

Tunable Length : The number of PEG units can be precisely controlled (e.g., PEG3, PEG8, PEG12, PEG25) to modulate the distance between the conjugated molecules. broadpharm.combroadpharm.comcreative-biolabs.com This spacing is crucial for ensuring that each component can adopt its optimal conformation for biological activity, such as an antibody binding its antigen and a drug binding its target. precisepeg.com

Tunable Architecture : While linear PEGs are common, branched or multi-arm PEGs can be designed to increase drug loading on a single linker. axispharm.comjenkemusa.com

Tunable Functionality : The terminal functional groups can be varied to create a wide array of custom linkers. By starting with a heterobifunctional precursor like Acid-PEG-t-butyl ester, diverse functionalities such as amines, thiols, azides, or alkynes can be introduced, enabling access to a range of bioorthogonal conjugation chemistries (e.g., click chemistry). mdpi.comprecisepeg.com This versatility allows for the creation of linkers tailored for specific conjugation strategies and payload requirements. biochempeg.comchempep.com

Table 3: Examples of Custom Heterobifunctional PEG Linkers and Their Applications

Linker Structure Type Functional Group 1 Functional Group 2 (Protected/Orthogonal) Tunable Property Primary Application
Acid-PEG-t-butyl ester Carboxylic Acid t-Butyl Ester (Acid) Length, Spacing Sequential conjugation for ADCs, PROTACs. precisepeg.combroadpharm.com
Amine-PEG-Boc Amine Boc (Amine) Polarity, Flexibility Linking two different molecules via amide bonds.
Thiol-PEG-Azide Thiol Azide (B81097) Reactivity Orthogonal conjugation via maleimide (B117702) and click chemistry. mdpi.com
Alkyne-PEG-NHS ester Alkyne NHS Ester (Amine-reactive) Site-specificity Site-specific labeling and bioconjugation. jenkemusa.com

Advanced Research Applications in Macromolecular Design

Integration into Polymeric Architectures and Advanced Materials

The unique architecture of Acid-PEG25-t-butyl ester makes it a valuable tool for polymer chemists in creating advanced materials with tailored properties. Its integration into larger polymeric structures allows for precise control over the final material's characteristics, such as solubility, hydrophilicity, and responsiveness to stimuli.

This compound is particularly useful in the synthesis of block copolymers, which are macromolecules composed of two or more distinct polymer chains (blocks) linked together. The synthesis can be initiated from one end of the PEG linker, and after deprotection of the other end, a different polymer block can be grown, resulting in an A-B diblock or, through further reactions, A-B-C triblock copolymers.

The hydrophilic PEG block, derived from the this compound, can be combined with a hydrophobic polymer block. This amphiphilic nature is crucial for various applications. For instance, a new type of acid-labile cationic copolymer has been synthesized for DNA delivery, consisting of a hydrophilic PEG block and a polymethacrylamide block. researchgate.net The PEG segment in such copolymers serves multiple functions: it enhances water solubility, prevents non-specific interactions, and can shield the copolymer from the immune system in biomedical applications. The ability to create well-defined PEGylated block copolymers is fundamental to the development of advanced drug delivery systems and nanomedicine. researchgate.net

Block copolymers synthesized using this compound, particularly those with both hydrophilic (the PEG block) and hydrophobic segments, can spontaneously self-assemble in aqueous environments. This process is driven by the tendency of the hydrophobic blocks to minimize their contact with water, leading to the formation of a core, while the hydrophilic PEG blocks form a protective outer corona. This results in the creation of supramolecular structures like micelles or nanoparticles.

The functionalization of nanoparticles with amphiphilic macromolecules is a recognized strategy to induce self-assembly. researchgate.net The size and morphology of these self-assembled structures can be controlled by the relative lengths of the hydrophilic and hydrophobic blocks. These nanoparticles serve as effective nanocarriers for poorly water-soluble drugs, encapsulating the therapeutic agent within their hydrophobic core. The PEG corona provides stability in biological fluids and can be further functionalized with targeting ligands to direct the nanoparticles to specific cells or tissues. The study of amino acid-functionalized gold nanoparticles has also shed light on the mechanisms of self-assembly and clusterization, which are relevant principles for PEGylated systems. nih.gov

Hydrogels are three-dimensional polymer networks that can absorb large amounts of water while maintaining their structural integrity. this compound is a valuable precursor for creating PEG-based hydrogels. After the removal of the t-butyl ester protecting group, the resulting molecule possesses two terminal carboxylic acid groups. These carboxyl groups can be activated to react with multifunctional crosslinking agents, such as di-functional amines, to form a cross-linked hydrogel network through covalent bonds. researchgate.net

The properties of the resulting hydrogel, such as swelling ratio, mechanical strength, and degradation rate, can be precisely tuned by controlling the crosslinking density. The presence of ester bonds within the hydrogel backbone, formed during the crosslinking process, can make the hydrogel biodegradable through hydrolysis. The rate of this hydrolysis can even be modulated by the chemical environment, for example, by the charge of adjacent amino acids incorporated into the structure. rsc.org These tunable hydrogels have broad applications in tissue engineering, regenerative medicine, and as matrices for the controlled release of therapeutic agents. rsc.org

Role as a Linker in Complex Bioconjugation Systems Design

Bioconjugation involves the linking of two or more molecules, at least one of which is a biomolecule. This compound is an exemplary linker molecule, providing a hydrophilic and flexible spacer to connect different molecular entities, such as antibodies and cytotoxic drugs, or a protein-of-interest ligand and an E3 ligase ligand. The PEG spacer enhances the solubility and stability of the resulting conjugate and optimizes its pharmacokinetic profile. biochempeg.com

Antibody-drug conjugates (ADCs) are a class of targeted cancer therapies composed of a monoclonal antibody linked to a potent cytotoxic payload. biochempeg.com The linker is a critical component that connects the antibody to the drug. biochempeg.com this compound serves as a building block for non-cleavable linkers in ADCs.

Key design principles for ADC linkers built from this compound include:

Hydrophilicity : The long PEG chain (25 units) significantly increases the water solubility of the entire ADC, which is often challenged by the hydrophobicity of the cytotoxic payload. biochempeg.com

Stability : The linker must be stable in the bloodstream to prevent premature release of the toxic drug, and PEG-based linkers contribute to this stability. biochempeg.com

Pharmacokinetics : The PEG component can help to extend the circulation half-life of the ADC and reduce its immunogenicity. biochempeg.com

Controlled Synthesis : The bifunctional nature of this compound allows for a stepwise conjugation process. For example, the carboxylic acid can be coupled to a component of the payload, and after deprotection of the t-butyl ester, the newly revealed carboxylic acid can be conjugated to the antibody.

The use of PEG linkers allows for a higher drug-to-antibody ratio (DAR) without causing aggregation, a common issue with hydrophobic drugs. biochempeg.com

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. nih.govbiochempeg.com A PROTAC molecule consists of a ligand for the protein of interest (POI) and a ligand for an E3 ligase, joined by a chemical linker. nih.gov

The linker is not merely a spacer but plays a crucial role in the efficacy of the PROTAC by dictating the spatial orientation of the two recruited proteins. nih.gov PEG linkers are the most commonly used motifs in PROTAC design. biochempeg.com this compound is an ideal building block for synthesizing these linkers for several reasons:

Length and Flexibility : The 25-unit PEG chain provides a significant and flexible length, which is critical for enabling the formation of a productive ternary complex between the POI and the E3 ligase. The length of the linker can be systematically varied using different PEG chain lengths to optimize degradation efficiency. biochempeg.com

Solubility : The PEG linker improves the often-poor solubility of complex PROTAC molecules, which is essential for their biological activity and favorable pharmacokinetic properties. biochempeg.com

Synthetic Accessibility : The orthogonal protecting groups of this compound facilitate the modular and efficient assembly of PROTACs. One end can be attached to the POI ligand while the other end is protected. Following deprotection, the E3 ligase ligand can be attached, simplifying the synthesis of a library of PROTACs with varying linker lengths and attachment points for screening. precisepeg.com

Minor modifications to the linker can significantly impact the binding efficiency and degradation capacity of the PROTAC, making the precise nature of building blocks like this compound critical for successful PROTAC development. precisepeg.com

Controlled Release System Design at the Polymeric Level

A major focus in drug delivery research is the development of systems that can release a therapeutic agent at a specific site and time in response to a particular stimulus. This compound is particularly well-suited for the design of such controlled release systems due to its acid-sensitive t-butyl ester group.

Design of Cleavable Linkers for Stimuli-Responsive Release Mechanisms

The t-butyl ester moiety of this compound serves as an acid-cleavable linker. broadpharm.com This ester bond is stable at physiological pH (around 7.4) but can be hydrolyzed under acidic conditions. nih.gov This property is highly advantageous for designing drug delivery systems that target acidic microenvironments, such as those found in tumors or within the endosomes and lysosomes of cells. nih.gov

When a drug is conjugated to a polymer via an this compound linker, it remains stably attached in the bloodstream. Upon reaching the acidic target site, the t-butyl ester bond can be cleaved, triggering the release of the therapeutic agent. This targeted release mechanism can enhance the therapeutic efficacy of the drug while minimizing off-target side effects. nih.gov Other acid-labile linkers used in drug delivery include hydrazones, acetals, and orthoesters, each with distinct cleavage kinetics. nih.gov

Table 2: Comparison of Acid-Labile Linkers in Drug Delivery

Linker TypeCleavage ConditionRelease Kinetics
t-butyl Ester Mildly AcidicTunable based on ester structure
HydrazoneAcidic (pH 5-6)Relatively fast
Acetal (B89532)/KetalAcidic (pH 4-5)Generally faster than hydrazones
OrthoesterMildly AcidicCan be tuned for slower release

Influence of PEG Chain Length and Architecture on Release Profiles

The length and architecture of the PEG chain in a polymer-drug conjugate can significantly impact the drug's release profile. The long PEG25 chain of this compound can influence the physicochemical properties of the entire conjugate, such as its solubility, size, and interaction with the biological environment. nih.gov

A long PEG chain can create a hydrophilic shell around a nanoparticle or drug conjugate, which can modulate the access of water to the cleavable linker and thereby influence the rate of hydrolysis and drug release. dovepress.com Studies have shown that longer PEG chains can sometimes lead to a slower and more sustained release of the conjugated drug. nih.gov This is because the extended PEG chains can create a more diffuse and sterically hindered environment around the linker, slowing down its cleavage.

Table 3: Impact of PEG Chain Length on Conjugate Properties and Release

PEG Chain LengthHydrodynamic RadiusCirculation TimeDrug Release Rate
Short (e.g., PEG4)SmallerShorterPotentially faster
Long (e.g., PEG25) LargerLongerPotentially slower and more sustained
Very Long (e.g., PEG40)Significantly LargerLongestMay be significantly retarded

Analytical and Characterization Methodologies in Research

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopy is indispensable for confirming the molecular structure of Acid-PEG25-t-butyl ester. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide detailed information about the compound's atomic arrangement, functional groups, and molecular weight.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural elucidation of this compound. Both proton (¹H NMR) and carbon-13 (¹³C NMR) spectroscopy are utilized to confirm the presence of key structural motifs, including the polyethylene (B3416737) glycol (PEG) backbone, the terminal carboxylic acid, and the t-butyl ester protecting group.

In ¹H NMR spectroscopy, the large singlet peak corresponding to the nine equivalent protons of the t-butyl group is a characteristic feature, typically observed in the upfield region of the spectrum. acdlabs.com The repeating ethylene (B1197577) glycol units (-O-CH₂-CH₂-) of the PEG chain produce a large, complex signal, usually around 3.6 ppm. researchgate.net Protons on the carbons adjacent to the ester and acid functionalities will appear as distinct multiplets at slightly different chemical shifts due to their unique electronic environments.

Table 1: Representative ¹H NMR Chemical Shifts for this compound

Assignment Typical Chemical Shift (δ, ppm) Multiplicity Integration
C(CH₃)₃ ~1.45 Singlet 9H
-CH₂-COOH ~2.62 Triplet 2H
-O-CH₂-CH₂-O- (PEG Backbone) ~3.64 Multiplet ~100H
-COO-CH₂- ~3.75 Triplet 2H

Note: Data are representative and may vary based on solvent and instrument conditions.

¹³C NMR provides complementary information, confirming the carbon framework. The carbonyl carbons of the ester and carboxylic acid groups are readily identified in the downfield region of the spectrum. The carbons of the t-butyl group and the main PEG chain also have characteristic chemical shifts.

Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound is characterized by strong absorption bands indicative of its constituent parts.

A very strong and prominent band for the C-O-C ether stretch of the PEG backbone is typically observed around 1100 cm⁻¹. The carbonyl (C=O) stretching vibrations are also key diagnostic peaks. The C=O stretch of the t-butyl ester group typically appears around 1735-1750 cm⁻¹, while the C=O stretch of the carboxylic acid is found at a slightly lower wavenumber, around 1700-1725 cm⁻¹. youtube.com The presence of the carboxylic acid is further confirmed by a very broad O-H stretching band that can span from 2500 to 3300 cm⁻¹. youtube.com Aliphatic C-H stretching vibrations from the PEG chain and t-butyl group are observed in the 2850-3000 cm⁻¹ region. researchgate.net

Table 2: Characteristic IR Absorption Bands for this compound

Vibrational Mode Functional Group Typical Wavenumber (cm⁻¹) Intensity
O-H Stretch Carboxylic Acid 2500-3300 Broad, Strong
C-H Stretch Alkane (PEG, t-butyl) 2850-2960 Strong
C=O Stretch Ester ~1740 Strong
C=O Stretch Carboxylic Acid ~1710 Strong

Note: Data are representative and based on typical values for the respective functional groups.

Mass spectrometry is a powerful technique for determining the molecular weight and confirming the elemental composition of this compound. Techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) are commonly used. bath.ac.uk

For a monodisperse compound like this compound, the mass spectrum will show a prominent peak corresponding to the molecular ion. Given its molecular formula of C₅₈H₁₁₄O₂₉, the calculated monoisotopic mass is approximately 1274.74 Da. In practice, the spectrum typically shows the mass of the molecule plus an adduct ion, such as sodium ([M+Na]⁺) or potassium ([M+K]⁺). google.com Therefore, a major peak would be expected around m/z 1297.73 for the sodium adduct. The high resolution of modern mass spectrometers allows for the experimental mass to be determined with high accuracy, serving as a definitive confirmation of the compound's identity. researchgate.net

Chromatographic Techniques for Molecular Weight and Purity Analysis

Chromatographic methods are essential for assessing the purity and molecular weight distribution of polymeric compounds like this compound.

Size Exclusion Chromatography (SEC) is a form of liquid chromatography that separates molecules based on their hydrodynamic volume in solution. It is the premier technique for analyzing the molecular weight distribution of polymers. researchgate.net For a well-defined, monodisperse compound such as this compound, SEC analysis is expected to yield a single, sharp, and symmetrical peak. nih.gov This indicates a uniform molecular size and the absence of significant polymer-related impurities, such as oligomers with shorter or longer PEG chains or high molecular weight aggregates. The elution volume of the peak can be correlated with molecular weight by using a calibration curve constructed from a series of well-characterized PEG standards. acs.org

Table 3: Typical SEC Experimental Conditions

Parameter Condition
Mobile Phase Tetrahydrofuran (THF) or Dimethylformamide (DMF) with 0.1% LiBr
Column Polystyrene-divinylbenzene (PS-DVB) based SEC columns
Flow Rate 1.0 mL/min
Detector Refractive Index (RI)

| Expected Result | A single, narrow peak indicating low polydispersity (PDI ≈ 1.0) |

High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase (RP-HPLC) mode, is a high-resolution technique used to assess the purity of the compound. researchgate.net RP-HPLC separates molecules based on their hydrophobicity. In a typical analysis of this compound, a C18 or C4 column is used with a gradient of water and an organic solvent like acetonitrile, often with an acid modifier such as trifluoroacetic acid (TFA).

The chromatogram should display a single major peak corresponding to the pure product. The area of this peak relative to the total area of all peaks in the chromatogram provides a quantitative measure of purity. This method is highly effective at separating the target compound from non-polymeric impurities or related substances with different functional groups or polarities.

Table 4: Typical RP-HPLC Experimental Conditions

Parameter Condition
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Column C18 stationary phase (e.g., 250 mm x 4.6 mm, 5 µm)
Gradient A time-dependent linear gradient from low %B to high %B
Flow Rate 1.0 mL/min
Detector UV (at ~210 nm) or Evaporative Light Scattering Detector (ELSD)

| Expected Result | A single major peak, with purity typically >95% by peak area |

Ion Exchange Chromatography (IEX) for Charged Species

Ion Exchange Chromatography is a chromatographic technique predominantly used for the separation of ions and polar molecules based on their charge. nih.gov For "this compound," which contains a terminal carboxylic acid group, anion exchange chromatography is a particularly relevant application. The carboxylic acid moiety provides a negative charge when deprotonated, allowing the molecule to interact with a positively charged stationary phase in an anion exchange column.

The fundamental principle of IEX lies in the reversible electrostatic interaction between the charged analyte and the charged functional groups of the chromatography resin. nih.gov In the case of "this compound," the deprotonated carboxylate (R-COO⁻) will bind to the anionic resin. The strength of this binding is influenced by several factors, including the pH and ionic strength of the mobile phase.

Elution of the bound "this compound" is typically achieved by altering the mobile phase to weaken the electrostatic interactions. This can be accomplished by either increasing the ionic strength of the mobile phase (a salt gradient) or by changing its pH to protonate the carboxylic acid group, thereby neutralizing its charge. nih.gov

A significant consideration in the IEX of PEGylated compounds is the "charge-shielding" effect of the polyethylene glycol chain. The flexible and hydrophilic PEG chain can sterically hinder the interaction of the terminal charged group with the stationary phase. tbzmed.ac.ir This effect can influence the retention time and resolution of the separation. In the context of "this compound," the relatively long PEG25 chain may modulate the interaction of the terminal carboxylate with the anion exchange resin.

Research in the purification of functionalized PEG derivatives has demonstrated the utility of IEX in separating species with different numbers of charged groups. For instance, a mixture containing PEG-monoacid and PEG-diacid can be effectively resolved using anion exchange chromatography. The diacid species, having a greater negative charge, will bind more strongly to the resin and thus require a higher salt concentration for elution compared to the monoacid species.

While specific research detailing the IEX of "this compound" is not extensively published, the principles can be extrapolated from studies on similar carboxylated PEG molecules. A typical analytical IEX separation would involve injecting the sample onto a strong anion exchange (SAX) column equilibrated with a low ionic strength buffer at a pH where the carboxylic acid is deprotonated (e.g., pH > 5). A linear gradient of increasing salt concentration (e.g., 0 to 1 M NaCl) is then applied to elute the bound species. The "this compound" would elute at a specific salt concentration, which can be used for its identification and quantification.

The following interactive data table illustrates a hypothetical, yet representative, set of results for the quality control analysis of a synthesis batch of "this compound" using anion exchange chromatography. The analysis aims to separate the desired product from potential byproducts such as a di-acid PEG derivative and the unfunctionalized, neutral PEG.

Interactive Data Table: Anion Exchange Chromatography of a Synthesis Batch

Compound NameRetention Time (minutes)Elution Salt Concentration (mM NaCl)Peak Area (%)
1Neutral PEG253.5504.8
2This compound12.235093.5
3Di-acid-PEG2518.96201.7

Note: The data in this table is illustrative and based on established principles of ion exchange chromatography for similar compounds. It serves to demonstrate a typical separation profile.

Computational and Theoretical Research

Molecular Dynamics Simulations of Acid-PEG25-t-butyl Ester Systems

Molecular dynamics (MD) simulations are powerful computational tools used to study the time-dependent behavior of molecular systems. For this compound, MD simulations can reveal crucial information about its structural and dynamic properties in various environments.

Simulations of polyethylene (B3416737) oxide (PEO) and polyethylene glycol (PEG) chains in aqueous solutions have shown that the conformational properties of these polymers can be accurately reproduced using specific force fields, such as the CHARMM ether force field (C35r). nih.govresearchgate.net These simulations provide data on key parameters like the persistence length, which is a measure of the polymer's stiffness. For PEO and PEG in water, the persistence length has been determined to be approximately 3.7 Å and 3.8 Å, respectively, indicating a relatively flexible chain. nih.govresearchgate.net

For this compound, with a PEG chain of 25 repeating units, the estimated molecular weight allows for an approximation of its radius of gyration based on simulation data from similar PEG molecules. The table below presents representative data from MD simulations of various PEO chain lengths in water, which can be used to infer the expected Rg for a 25-mer.

PEO Chain Length (n-mer)Molecular Weight (Mw, g/mol)Radius of Gyration (Rg, Å)
9442-
18--
27-11.4
36-13.6
44--
67--
76~340019.1

MD simulations also reveal insights into the shape of PEG molecules. The shape anisotropy of hydrated PEO has been calculated to be approximately 2.59:1.44:1.00, indicating a prolate ellipsoidal shape. nih.govresearchgate.net This anisotropic shape is important for understanding how this compound might interact with surfaces or pass through channels in biological systems. nih.gov

Quantum Chemical Calculations for Reaction Mechanisms

Quantum chemical calculations, such as those based on density functional theory (DFT), are employed to investigate the electronic structure and energetics of molecules, providing detailed information about reaction mechanisms. For this compound, these methods are particularly useful for studying the reactivity of the t-butyl ester group.

A key reaction of interest is the hydrolysis of the t-butyl ester to yield the corresponding carboxylic acid. Quantum chemical calculations can be used to determine the activation energy (Ea) of this process, which is a critical factor in understanding its rate and feasibility under different conditions.

These values suggest that the cleavage of the t-butyl group from the ester in this compound would likely proceed through a carbocation intermediate and have a significant activation energy barrier. Quantum chemical calculations can model the transition state of this reaction and provide a more precise theoretical value for the activation energy.

The table below summarizes activation energies for the hydrolysis of some t-butyl compounds, which can be used as a reference for understanding the likely energetic barrier for the deprotection of this compound.

CompoundReaction ConditionActivation Energy (Ea)
t-Butyl AcetateAcid-catalyzed hydrolysis (AAL1)~27.6 kcal/mol
t-Butyl Formate (B1220265)Acid-catalyzed hydrolysis (AAL1)~29 kcal/mol
t-Butyl ChlorideHydrolysis~18.2 kcal/mol

Predictive Modeling of Polymer Conformation and Interaction

Predictive modeling of polymer conformation provides a theoretical framework for understanding the spatial arrangement of polymer chains. For this compound, models such as the worm-like chain model and theories describing polymer conformations on surfaces are highly relevant.

The worm-like chain model is often used to describe the conformation of semi-flexible polymers like PEG. nih.gov This model characterizes the polymer by its contour length and persistence length. The good agreement between the persistence length of PEG obtained from MD simulations and experimental values validates the use of such models for predicting its conformational properties. nih.govresearchgate.netnih.gov

When this compound is attached to a surface, its conformation can be predicted based on the grafting density. At low grafting densities, the PEG chains are expected to adopt a "mushroom" conformation, where each chain occupies a roughly hemispherical volume. researchgate.net As the grafting density increases, steric repulsion between adjacent chains forces them to extend away from the surface, leading to a "brush" conformation. researchgate.net The transition between these conformations is dependent on the relationship between the Flory radius (RF) of the polymer and the distance between grafting points (D). researchgate.net

The table below outlines the predicted PEG conformations based on grafting density.

Grafting Density ConditionPredicted ConformationDescription
Low (D > 2RF)MushroomPEG chains are loosely packed and form individual coils on the surface.
High (D < 2RF)BrushPEG chains are densely packed and extend away from the surface to avoid overlap.

These predictive models are crucial for designing applications where the conformation of the PEG linker is critical, such as in the development of drug delivery systems or biocompatible coatings. nih.gov The ability to predict how this compound will behave at an interface allows for the rational design of materials with desired properties.

Future Research Directions and Unexplored Avenues

Advancements in Sustainable Synthesis of PEGylated Esters

The synthesis of polyethylene (B3416737) glycol (PEG) and its derivatives is increasingly scrutinized through the lens of green chemistry. Future research will likely focus on developing more environmentally benign and efficient methods for producing PEGylated esters like Acid-PEG25-t-butyl ester.

Key research thrusts include:

Biocatalytic Esterification: The use of enzymes, such as lipases, for the esterification of PEG offers a green alternative to traditional chemical catalysts. researchgate.net Enzymatic synthesis can proceed under mild conditions, reducing energy consumption and minimizing the formation of byproducts. researchgate.net Research into novel, robust enzymes and optimizing reaction conditions in non-conventional media will be crucial.

PEG as a Green Solvent and Reactant: Polyethylene glycol itself is recognized as a green solvent—it is non-volatile, non-toxic, biodegradable, and often recyclable. sioc-journal.cnnsf.gov Future synthetic strategies may leverage PEG not only as a structural component but also as the reaction medium, eliminating the need for hazardous organic solvents. sioc-journal.cnnih.gov Investigations into PEG-400 as a carbon synthon in metal-free reactions further highlights the potential for PEG to play multiple roles in sustainable synthesis. rsc.org

Solvent-Free Synthesis: Methodologies such as "solid-solid reactions" are being explored for processes like esterification. f1000research.com These solvent-free approaches maximize reaction yield and drastically reduce chemical waste, aligning with the principles of green chemistry. f1000research.comarkat-usa.org Applying these techniques to the synthesis of complex PEG linkers represents a significant and sustainable advancement.

Table 1: Comparison of Synthetic Methodologies for PEGylated Esters

MethodologyAdvantagesChallenges & Future Research
Traditional Chemical Synthesis High yield, well-established protocols.Often requires harsh conditions, toxic catalysts, and volatile organic solvents.
Enzymatic Biocatalysis Mild reaction conditions, high selectivity, reduced byproducts, environmentally friendly. researchgate.netEnzyme stability and cost, optimization of reaction kinetics.
PEG as a Green Medium Non-toxic, biodegradable, recyclable, can serve as both solvent and reactant. sioc-journal.cnnsf.govLimited by the solubility of certain reagents, potential for side reactions.
Solvent-Free Reactions Minimizes waste, high atom economy, simplified purification. f1000research.comRequires specific reaction conditions (e.g., temperature), may not be suitable for all substrates.

Novel Functionalization Pathways and Chemistries

The versatility of this compound is defined by its terminal functional groups. Future research will undoubtedly focus on expanding the chemical toolbox for modifying and elaborating upon this core structure, enabling more complex and targeted applications.

A primary area of exploration is the integration of bioorthogonal chemistry . These reactions can occur in complex biological systems without interfering with native biochemical processes. wikipedia.org This opens up new frontiers for in-vivo applications.

Key bioorthogonal strategies applicable to PEG derivatives include:

Click Chemistry: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC) are powerful tools for bioconjugation. wikipedia.orgdiagnosticsworldnews.com Future work could involve modifying this compound to incorporate azide (B81097) or alkyne moieties, allowing for the efficient "clicking" of biomolecules, imaging agents, or therapeutic payloads. researchgate.net

Tetrazine Ligation: This reaction between a tetrazine and a strained alkene or alkyne boasts exceptionally fast reaction kinetics, making it ideal for in-vivo applications where rapid labeling is required. nih.govnih.gov Derivatizing the carboxylic acid terminus of the PEG linker with a tetrazine or trans-cyclooctene (B1233481) (TCO) group would create a powerful tool for pre-targeted therapies and imaging. researchgate.netnih.gov

Microwave-Assisted Functionalization: The use of microwave energy can significantly accelerate chemical reactions, leading to faster and more efficient functionalization of PEG and peptides. youtube.com This method is more environmentally friendly than traditional heating and can be applied to introduce a variety of functional groups, such as methacrylates for polymerization. youtube.com

Rational Design of Multi-functional Polymeric Scaffolds

This compound is an ideal candidate for incorporation into complex, multi-functional polymeric scaffolds, particularly for biomedical applications like tissue engineering and drug delivery. nih.gov The rational design of these scaffolds involves precise control over their physical, chemical, and biological properties. researchgate.net

Future research directions include:

Stimuli-Responsive Hydrogels: Hydrogels are highly hydrated polymer networks that can mimic the extracellular matrix. nih.gov By incorporating stimuli-responsive moieties, these materials can change their properties in response to specific triggers like pH, temperature, or redox state. rsc.orgmdpi.comnih.gov For example, the ester linkages in PEG-based hydrogels can be designed to hydrolyze at different rates, allowing for controlled degradation and release of encapsulated cells or drugs. nih.govacs.org The imine bonds in other systems can provide pH-responsiveness. acs.org

Self-Assembling Systems: Amphiphilic block copolymers, which can be synthesized using PEG derivatives, can self-assemble in aqueous environments to form structures like micelles or polymersomes. nih.govnih.gov These nanostructures are promising vehicles for drug delivery. nih.gov Future work will focus on creating more complex self-assembling systems from precursors like this compound, potentially incorporating targeting ligands on the hydrophilic PEG surface. rsc.orgcreativepegworks.com

Biofunctional Scaffolds: The bio-inert nature of PEG can be overcome by functionalizing it with bioactive molecules, such as peptides containing the RGD sequence to promote cell adhesion. rsc.org By using orthogonal chemistries, scaffolds can be designed with multiple functionalities to control cell behavior, such as proliferation and differentiation, in three-dimensional cultures. rsc.orgrsc.orgdiva-portal.org

Expanding the Scope in Advanced Materials Science

Beyond biomedical applications, the unique properties of PEGylated esters can be harnessed in a wider range of advanced materials. The ability to tune properties such as solubility, hydrophilicity, and chemical reactivity makes these compounds attractive for developing novel "smart" materials.

Unexplored avenues in this area include:

Smart Surfaces and Coatings: PEGylation is a well-known strategy for creating surfaces that resist protein adsorption and cellular adhesion. nih.gov Future research could explore the creation of dynamic surfaces where the t-butyl ester group of an anchored this compound can be selectively cleaved, exposing a carboxylic acid. This would alter the surface charge and hydrophilicity in a controlled manner, enabling applications in biosensors, microfluidics, and switchable cell culture substrates.

Stimuli-Responsive Polymersomes and Nanoparticles: The development of polymers that change their structure in response to external stimuli is a rapidly growing field. nih.govmdpi.com Block copolymers incorporating this compound could be designed to self-assemble into vesicles that release their contents upon a pH change, which would cleave the t-butyl ester group and alter the polymer's amphiphilicity. mdpi.com

Hybrid Organic-Inorganic Materials: The carboxylic acid functionality of the PEG linker can be used to coordinate with metal ions or bind to the surface of inorganic nanoparticles. This allows for the creation of hybrid materials that combine the properties of organic polymers with those of inorganic components. For example, PEG-functionalized gold nanoparticles have been explored for targeted drug delivery. dovepress.com Future work could involve creating nanocomposites with unique optical, electronic, or catalytic properties. orientjchem.org

Q & A

Q. What statistical methods are appropriate for analyzing dose-response data in this compound cytotoxicity assays?

  • Methodological Answer :
  • Fit data to sigmoidal models (e.g., Hill equation) using nonlinear regression.
  • Report IC50_{50} values with 95% confidence intervals and assess goodness-of-fit via R2^2 or Akaike information criterion (AIC) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.